Cyclododecylbenzene
Description
Cyclododecylbenzene (CAS No.: 15971-88-7) is an aromatic hydrocarbon consisting of a benzene ring substituted with a cyclododecyl group. Its molecular weight is approximately 667.59 g/mol . The cycloalkyl substituent imparts steric bulk and hydrophobicity, distinguishing it from linear alkylbenzenes.
Properties
CAS No. |
15971-88-7 |
|---|---|
Molecular Formula |
C18H28 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
phenylcyclododecane |
InChI |
InChI=1S/C18H28/c1-2-4-6-9-13-17(14-10-7-5-3-1)18-15-11-8-12-16-18/h8,11-12,15-17H,1-7,9-10,13-14H2 |
InChI Key |
NKFNKCQNUBQGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below highlights key differences:
Key Observations:
- Functional Groups: Unlike esters (e.g., 1-Naphthoic acid ester) with labile ester linkages, this compound’s inert hydrocarbon structure may enhance stability in non-polar environments.
- Solubility: The cycloalkyl group in this compound likely reduces solubility in polar solvents compared to 3-Chlorobenzaldehyde, which has a polar aldehyde group.
Reactivity and Stability
- This compound’s lack of reactive functional groups (vs. 3-Chlorobenzaldehyde’s aldehyde and chloro groups) implies lower chemical reactivity, favoring stability in harsh conditions.
- Fluorinated esters (e.g., Glutaric acid ester) may exhibit superior thermal stability, whereas this compound’s stability derives from its saturated hydrocarbon framework.
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